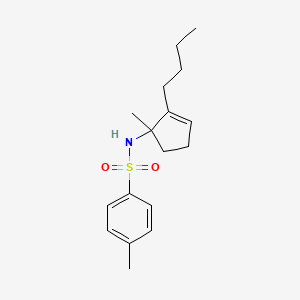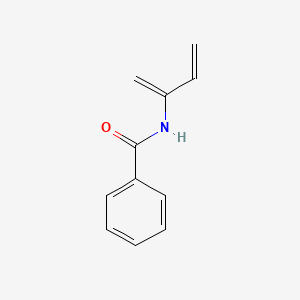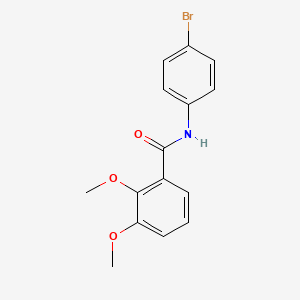
2-(1-Bromoethyl)-5-nitrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromoethyl)-5-nitrothiophene: is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a bromoethyl group at the second position and a nitro group at the fifth position on the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethylthiophene: The synthesis of 2-(1-Bromoethyl)-5-nitrothiophene can be initiated by brominating 2-ethylthiophene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction typically occurs at room temperature and results in the formation of 2-(1-Bromoethyl)thiophene.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the fifth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-(1-Bromoethyl)-5-nitrothiophene can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution: Formation of 2-(1-Azidoethyl)-5-nitrothiophene, 2-(1-Thiocyanatoethyl)-5-nitrothiophene, etc.
Reduction: Formation of 2-(1-Bromoethyl)-5-aminothiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
科学研究应用
Chemistry: 2-(1-Bromoethyl)-5-nitrothiophene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and in the development of new materials with specific electronic properties.
Biology: In biological research, derivatives of this compound are investigated for their potential antimicrobial and anticancer activities. The nitro group is known to be a bioactive moiety, and modifications of the thiophene ring can lead to compounds with enhanced biological activity.
Medicine: Although not widely used in medicine, the compound’s derivatives are explored for their potential therapeutic applications. Research is ongoing to develop new drugs based on the thiophene scaffold that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
作用机制
The mechanism of action of 2-(1-Bromoethyl)-5-nitrothiophene and its derivatives involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
2-(1-Bromoethyl)-thiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(1-Bromoethyl)-5-chlorothiophene: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
2-(1-Bromoethyl)-5-methylthiophene: Contains a methyl group instead of a nitro group, affecting its electronic properties.
Uniqueness: 2-(1-Bromoethyl)-5-nitrothiophene is unique due to the presence of both the bromoethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the development of compounds with specific properties for various applications.
属性
CAS 编号 |
918497-80-0 |
|---|---|
分子式 |
C6H6BrNO2S |
分子量 |
236.09 g/mol |
IUPAC 名称 |
2-(1-bromoethyl)-5-nitrothiophene |
InChI |
InChI=1S/C6H6BrNO2S/c1-4(7)5-2-3-6(11-5)8(9)10/h2-4H,1H3 |
InChI 键 |
CMWFYECYEHKKDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(S1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)


![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
